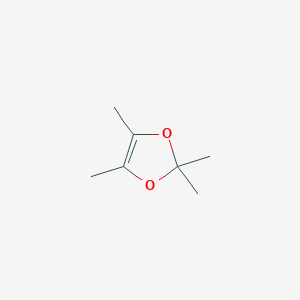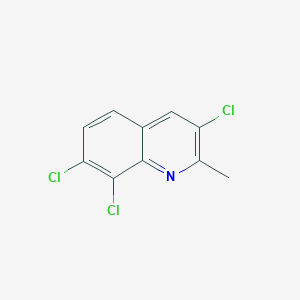![molecular formula C11H16Cl2 B14414350 7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane CAS No. 83387-33-1](/img/structure/B14414350.png)
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[410]heptane is a bicyclic organic compound characterized by the presence of two chlorine atoms, a methyl group, and a prop-1-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cycloheptane derivatives.
Formation of Bicyclic Structure: The bicyclic structure is formed through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Addition of Methyl and Prop-1-en-2-yl Groups: The final steps involve the addition of the methyl and prop-1-en-2-yl groups through alkylation reactions, using reagents such as methyl iodide and prop-1-en-2-yl bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride or hydrogen gas, can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of compounds with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific active sites, altering the activity of the target molecules and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dichloro-1-methylbicyclo[4.1.0]heptane: Lacks the prop-1-en-2-yl group, leading to different chemical properties and reactivity.
1-Methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane: Lacks the chlorine atoms, resulting in different biological activity and applications.
7,7-Dichloro-4-prop-1-en-2-ylbicyclo[4.1.0]heptane:
Uniqueness
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane is unique due to the combination of its bicyclic structure, chlorine atoms, and specific functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
83387-33-1 |
|---|---|
Molekularformel |
C11H16Cl2 |
Molekulargewicht |
219.15 g/mol |
IUPAC-Name |
7,7-dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H16Cl2/c1-7(2)8-4-5-10(3)9(6-8)11(10,12)13/h8-9H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
AXKHZXQWMPAXQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CCC2(C(C1)C2(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)
![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)



![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)



![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
